molecular formula C18H10N2O B113920 2,5-Bis(4-cyanophenyl)furan CAS No. 55368-37-1

2,5-Bis(4-cyanophenyl)furan

Cat. No. B113920
Key on ui cas rn: 55368-37-1
M. Wt: 270.3 g/mol
InChI Key: JVFLSYUMYIPFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602172

Procedure details

A mixture of 2,5-bis(4-bromophenyl)-3-furan carboxylic acid 0.85 g (0.002 mole), CuCN 0.45 g (0.005 mole) in 10 ml freshly distilled quinoline is heated under reflux for 3 hours. The mixture is cooled and 100 ml dilute aqueous HCl is added and the mixture is stirred for 30 min. and filtered. The solid is washed with water and then with hexane. The resultant yellow solid is dissolved in acetone and passed through an alumina (neutral) column to yield a yellow crystalline solid 0.37 g (68%) having amp of 293°-295° C. The product is identical with that described in Example 1.
Name
2,5-bis(4-bromophenyl)-3-furan carboxylic acid
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
68%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([C:16]3[CH:21]=[CH:20][C:19](Br)=[CH:18][CH:17]=3)=[CH:11][C:12]=2C(O)=O)=[CH:4][CH:3]=1.[C:23]([Cu])#[N:24].[N:26]1C2C(=CC=CC=2)C=C[CH:27]=1>Cl>[C:27]([C:19]1[CH:18]=[CH:17][C:16]([C:10]2[O:9][C:8]([C:5]3[CH:4]=[CH:3][C:2]([C:23]#[N:24])=[CH:7][CH:6]=3)=[CH:12][CH:11]=2)=[CH:21][CH:20]=1)#[N:26]

Inputs

Step One
Name
2,5-bis(4-bromophenyl)-3-furan carboxylic acid
Quantity
0.85 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC(=CC1C(=O)O)C1=CC=C(C=C1)Br
Name
CuCN
Quantity
0.45 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The resultant yellow solid is dissolved in acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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